1-Bromo-4-tert-butylcyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

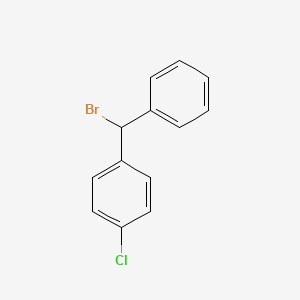

There are various methods for synthesizing 1-Bromo-4-tert-butylcyclohex-1-ene, including the reaction of tert-butylcyclohexene with N-bromosuccinimide, the reaction of cyclohexanone with tert-butanol and hydrobromic acid, and the reaction of tert-butylcyclohexanol with phosphorus tribromide .Molecular Structure Analysis

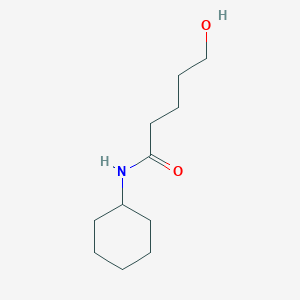

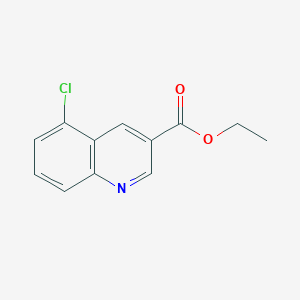

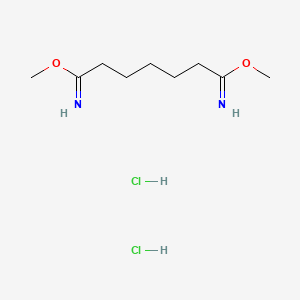

The molecular formula of 1-Bromo-4-tert-butylcyclohex-1-ene is C10H17Br. It has an average mass of 217.146 Da and a monoisotopic mass of 216.051361 Da .Chemical Reactions Analysis

Research by Okuyama et al. (2006) examined the reactions of cyclohexenyl iodonium derivatives with bromide ions, yielding insights into the retardation effects due to the formation of lambda3-bromoiodane. Other studies have explored the explosive chemical transformations of a related compound under strong uniaxial compression, indicating the potential of halogenated cyclohexenes in high-pressure synthesis processes.Physical And Chemical Properties Analysis

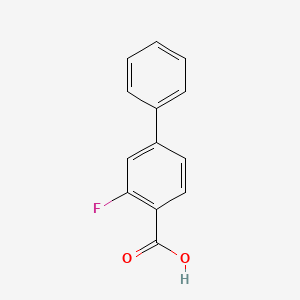

1-Bromo-4-tert-butylcyclohex-1-ene is a colorless to yellow crystalline solid with a melting point of 85-87°C. It is insoluble in water but soluble in organic solvents such as chloroform and diethyl ether .Aplicaciones Científicas De Investigación

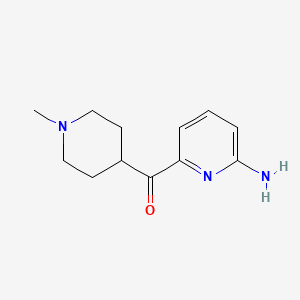

- The reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol has been studied . The study found that the reactivity of SN1 follows the same order - the carbocations are the same but in 1 due to Br being on the axial position, the C-Br bond will dissociate easily to form the carbocation and so 1 reacts faster than 2 .

Reactivity Studies

Chemical Supplier

- The cis and trans isomers of 1-bromo-4-tert-butylcyclohexane have been studied for their reactivity in E2 elimination reactions . The cis-isomer undergoes elimination more readily when treated with sodium ethoxide . In an E2 elimination, the leaving group and the β hydrogen must go through an antiperiplanar transition state . Only the cis isomer has the Br and the β hydrogen in an antiperiplanar (trans diaxial) arrangement . So the trans isomer will undergo more rapid elimination .

E2 Elimination Studies

Chemical Supplier

Propiedades

IUPAC Name |

1-bromo-4-tert-butylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFCRMSUIJAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466904 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-tert-butylcyclohex-1-ene | |

CAS RN |

23525-05-5 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)